(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol
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Overview
Description
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol is a chiral compound with multiple hydroxyl groups and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexane derivative that contains the necessary functional groups.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The addition of hydroxyl groups can be performed using various hydroxylation agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center is crucial. This can be achieved using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring the purity and yield of the product.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and control over reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes or alcohols
Substitution: Formation of azides or thiols
Scientific Research Applications
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol: can be compared with other hexane derivatives that have different substituents or stereochemistry, such as:
Uniqueness
Fluorine Atom: The presence of the fluorine atom imparts unique properties such as increased lipophilicity and metabolic stability.
Stereochemistry: The specific arrangement of chiral centers contributes to its distinct reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2R,3S,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLBRXQLUKRML-KCDKBNATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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